1,5-a-L-Arabinopentaose

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

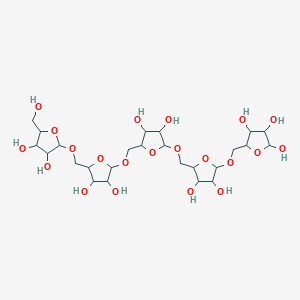

1,5-α-L-Arabinopentaose is a pentasaccharide composed of five arabinose units linked by α-1,5-glycosidic bonds. It is a naturally occurring oligosaccharide found in plant cell walls, particularly in the hemicellulose fraction. This compound plays a crucial role in the structural integrity and functionality of plant cell walls.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-α-L-Arabinopentaose can be synthesized through enzymatic hydrolysis of arabinan, a polysaccharide found in plant cell walls. The enzyme endo-arabinanase is commonly used to cleave the α-1,5-glycosidic bonds in arabinan, resulting in the formation of 1,5-α-L-Arabinopentaose .

Industrial Production Methods

Industrial production of 1,5-α-L-Arabinopentaose involves the extraction of arabinan from plant sources such as sugar beet pulp or pectin-rich byproducts. The extracted arabinan is then subjected to enzymatic hydrolysis using endo-arabinanase to produce 1,5-α-L-Arabinopentaose .

Chemical Reactions Analysis

Types of Reactions

1,5-α-L-Arabinopentaose undergoes various chemical reactions, including:

Oxidation: Oxidation of the hydroxyl groups in 1,5-α-L-Arabinopentaose can lead to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction of the aldehyde groups in oxidized 1,5-α-L-Arabinopentaose can yield the corresponding alcohols.

Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include periodate and bromine water.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like acetic anhydride or benzoyl chloride can be used for acetylation or benzoylation reactions.

Major Products Formed

Oxidation: Aldehydes and carboxylic acids.

Reduction: Alcohols.

Substitution: Acetylated or benzoylated derivatives.

Scientific Research Applications

1,5-α-L-Arabinopentaose has diverse applications in scientific research:

Chemistry: Used as a substrate for studying the activity of glycoside hydrolases and other carbohydrate-active enzymes.

Biology: Investigated for its role in plant cell wall structure and metabolism.

Medicine: Explored for its potential prebiotic effects and its ability to modulate gut microbiota.

Industry: Utilized in the production of biofuels and biochemicals from plant biomass.

Mechanism of Action

1,5-α-L-Arabinopentaose exerts its effects primarily through its interaction with specific enzymes and receptors. It binds to glycoside hydrolases, facilitating the hydrolysis of glycosidic bonds in arabinan. This interaction is crucial for the degradation and utilization of arabinan in various biological processes .

Comparison with Similar Compounds

Similar Compounds

1,5-α-L-Arabinotriose: A trisaccharide with three arabinose units linked by α-1,5-glycosidic bonds.

1,5-α-L-Arabinotetraose: A tetrasaccharide with four arabinose units linked by α-1,5-glycosidic bonds.

1,5-α-L-Arabinohexaose: A hexasaccharide with six arabinose units linked by α-1,5-glycosidic bonds.

Uniqueness

1,5-α-L-Arabinopentaose is unique due to its specific structure and the number of arabinose units. This structure allows it to interact with specific enzymes and receptors, making it a valuable compound for studying carbohydrate metabolism and plant cell wall dynamics .

Properties

IUPAC Name |

5-[[5-[[5-[[5-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]oxolane-2,3,4-triol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H42O21/c26-1-6-11(27)17(33)22(43-6)39-3-8-13(29)19(35)24(45-8)41-5-10-15(31)20(36)25(46-10)40-4-9-14(30)18(34)23(44-9)38-2-7-12(28)16(32)21(37)42-7/h6-37H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MONGGAYLDOOREZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)OCC2C(C(C(O2)OCC3C(C(C(O3)OCC4C(C(C(O4)OCC5C(C(C(O5)O)O)O)O)O)O)O)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H42O21 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

678.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-Amino-2-[4-(methylethyl)phenyl]ethan-1-OL](/img/structure/B12088818.png)

![[Rh COD (R)-Binap]BF4](/img/structure/B12088823.png)

![[6,25,26,32-Tetrahydroxy-5,24,31-trimethyl-10-oxo-20-propan-2-yl-33-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2,4,9,21,23,28,30-heptaoxatetracyclo[27.3.1.03,8.022,27]tritriacontan-7-yl] 3-hydroxy-2-methylbutanoate](/img/structure/B12088851.png)

![N-[4-(3,4-dichloro phenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]formamide](/img/structure/B12088856.png)